molecular formula C18H15N7O3 B2629074 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-10-6

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2629074
CAS RN: 367907-10-6
M. Wt: 377.364
InChI Key: ISALVEKDRGUAQE-UHFFFAOYSA-N
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Description

The compound “5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a type of triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed by various spectrometric techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectrometric techniques like IR, 1H NMR, mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various analytical techniques. For example, the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound, alongside related dihydrotetrazolopyrimidine derivatives, has been synthesized through multi-component reactions involving acetoacetanilides, aromatic aldehydes, and 5-aminotetrazole. These compounds have been structurally confirmed using IR and PMR spectroscopy and mass spectrometry. Their antimicrobial activities have been characterized, indicating potential applications in the development of new antimicrobial agents (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).

Antioxidant and DNA Interaction Studies

Research on heteroleptic copper(II) complexes involving tetrazolo[1,5-a]pyrimidine derivatives has revealed significant antioxidant properties and DNA interaction capabilities. These studies highlight the potential of such compounds in therapeutic applications, including their interaction with VEGFR2 kinase and topoisomerase I, as well as their cytotoxic activities against various cancer cell lines (Haleel, Mahendiran, Veena, Sakthivel, & Rahiman, 2016).

DNA Profiling and Cytotoxicity

Further research into N-benzoylated mononuclear copper(II) complexes of similar tetrazolo[1,5-a]pyrimidine derivatives has expanded on the understanding of their biological activities. This includes detailed DNA profiling and the evaluation of their cytotoxic effects on various cancerous cell lines, providing insights into their potential use in cancer treatment (Haleel, Rafi, Mahendiran, Mitu, Veena, & Rahiman, 2019).

Catalytic Synthesis Methods

Innovative synthetic approaches have also been explored, such as solvent-free conditions and the use of sulfamic acid as a catalyst, to produce tetrazolo[1,5-a]pyrimidine derivatives efficiently. These methods highlight the advancements in green chemistry and the potential for developing new compounds with minimal environmental impact (Yao, Lei, Wang, Yu, & Tu, 2008).

Mechanism of Action

The mechanism of action of these compounds is thought to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for research into these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. There is also potential for these compounds to be developed as therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3/c1-11-15(17(26)20-13-7-3-2-4-8-13)16(24-18(19-11)21-22-23-24)12-6-5-9-14(10-12)25(27)28/h2-10,16H,1H3,(H,20,26)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISALVEKDRGUAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

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